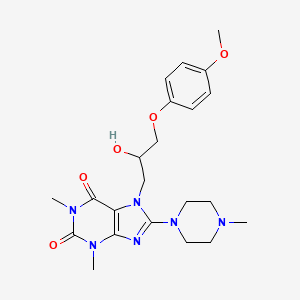![molecular formula C21H22N4O2S B2640099 N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-20-0](/img/structure/B2640099.png)
N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Anticonvulsant Activity
Some derivatives have shown promising anticonvulsant activity. The synthesis of alkanamide derivatives bearing heterocyclic rings like imidazole and their evaluation for anticonvulsant activity have indicated that specific structural modifications can lead to compounds with significant anticonvulsant effects (Tarikogullari et al., 2010).
Antinociceptive Pharmacology
Derivatives have been studied for their antinociceptive pharmacology, showcasing the potential of certain compounds in this class to serve as nonpeptidic antagonists for pain management (Porreca et al., 2006).
Antimicrobial and Anticancer Activities
Derivatives have also been synthesized and tested for their antimicrobial and anticancer activities. Some compounds exhibited considerable activity against different human tumor cell lines and showed antimicrobial properties, suggesting their potential in developing new therapeutic agents (Duran & Demirayak, 2012).
Glutaminase Inhibition
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the chemical structure , has identified potent inhibitors of kidney-type glutaminase, highlighting their therapeutic potential in cancer treatment by targeting glutaminase activity (Shukla et al., 2012).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-4-5-15(2)19(12-14)25-11-10-22-21(25)28-13-20(27)24-18-8-6-17(7-9-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJLDQKPUMRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide](/img/structure/B2640016.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2640018.png)

![(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640020.png)
![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B2640025.png)


![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640032.png)
![N,N-Dimethyl-4-[4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2640034.png)

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2640037.png)

![3-(((3-(4-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2640039.png)